molecular formula C17H18N4 B12622021 1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- CAS No. 918313-48-1

1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B12622021
CAS No.: 918313-48-1
M. Wt: 278.35 g/mol
InChI Key: JGBFLWCYUKSALR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a naphthalene ring and a pyrrolidinylmethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Naphthalene Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Pyrrolidinylmethyl Group: This can be done through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of metal catalysts like copper or palladium.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biological studies.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Applications in materials science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: The parent compound without the naphthalene and pyrrolidinylmethyl groups.

    4-Phenyl-1H-1,2,3-Triazole: Similar structure with a phenyl group instead of a naphthalene ring.

    1-(2-Pyrrolidinylmethyl)-1H-1,2,3-Triazole: Lacks the naphthalene ring.

Uniqueness

1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- is unique due to the combination of the naphthalene ring and the pyrrolidinylmethyl group, which may confer distinct chemical and biological properties compared to other triazoles.

Properties

CAS No.

918313-48-1

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

4-naphthalen-1-yl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole

InChI

InChI=1S/C17H18N4/c1-2-8-15-13(5-1)6-3-9-16(15)17-12-21(20-19-17)11-14-7-4-10-18-14/h1-3,5-6,8-9,12,14,18H,4,7,10-11H2/t14-/m0/s1

InChI Key

JGBFLWCYUKSALR-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](NC1)CN2C=C(N=N2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.